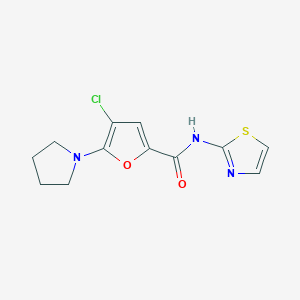
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- is a synthetic organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the thiazole and pyrrolidine rings through a series of substitution and coupling reactions. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furancarboxamide, 4-chloro-N-phenyl-5-(1-pyrrolidinyl)-
- 5-chloro-N-[[4-(2-oxo-1-pyrrolidinyl)phenyl]methyl]-2-furancarboxamide
Uniqueness
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- is unique due to its specific combination of furan, thiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
826991-56-4 |
|---|---|
Molekularformel |
C12H12ClN3O2S |
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
4-chloro-5-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2S/c13-8-7-9(10(17)15-12-14-3-6-19-12)18-11(8)16-4-1-2-5-16/h3,6-7H,1-2,4-5H2,(H,14,15,17) |
InChI-Schlüssel |
XULCSKGBIMNJRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=C(O2)C(=O)NC3=NC=CS3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2'-bipyridine](/img/structure/B14204329.png)
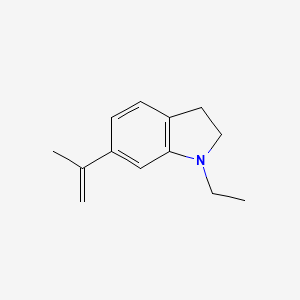
![Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-](/img/structure/B14204344.png)
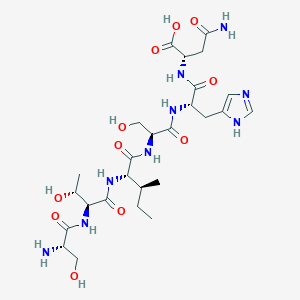

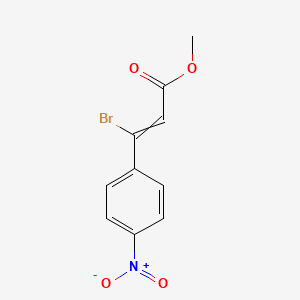
![Dimethyl 4-[(prop-2-yn-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14204383.png)
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)
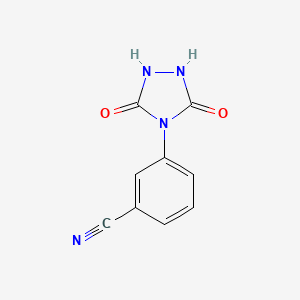
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
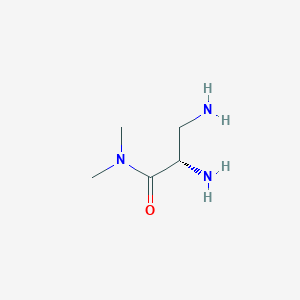
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
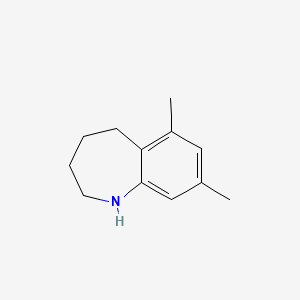
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
